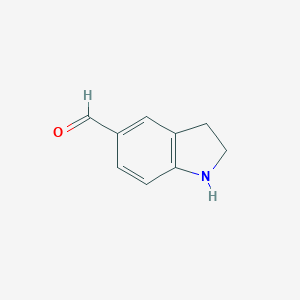

2,3-dihydro-1H-indole-5-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-6-7-1-2-9-8(5-7)3-4-10-9/h1-2,5-6,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAXWOZVUOMRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596242 | |

| Record name | 2,3-Dihydro-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90563-57-8 | |

| Record name | 2,3-Dihydro-1H-indole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3-Dihydro-1H-indole-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-1H-indole-5-carbaldehyde, also known as indoline-5-carbaldehyde, is a heterocyclic aromatic aldehyde that serves as a valuable and versatile building block in medicinal chemistry and organic synthesis. Its unique structural framework, combining a saturated pyrrolidine ring fused to a benzene ring with a reactive aldehyde group, makes it a key intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2,3-dihydro-1H-indole-5-carbaldehyde, with a focus on its significance in drug discovery and development.

Introduction

The indole scaffold is a ubiquitous motif in natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities. The saturation of the 2,3-double bond to form the indoline (2,3-dihydro-1H-indole) core significantly alters the electronic and conformational properties of the molecule, offering a distinct chemical space for drug design. The introduction of a carbaldehyde group at the 5-position of the indoline ring provides a reactive handle for a variety of chemical transformations, allowing for the construction of complex molecular architectures. This guide will delve into the essential aspects of 2,3-dihydro-1H-indole-5-carbaldehyde, providing researchers with the foundational knowledge required to effectively utilize this important synthetic intermediate.

Physicochemical Properties

While specific experimental data for 2,3-dihydro-1H-indole-5-carbaldehyde is not extensively documented in publicly available literature, its properties can be inferred from closely related structures such as indole-5-carboxaldehyde and N-substituted indoline-5-carbaldehydes.

| Property | Predicted/Inferred Value | Source |

| Molecular Formula | C₉H₉NO | - |

| Molecular Weight | 147.17 g/mol | - |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Likely soluble in organic solvents like DMSO and methanol.[1] | Inferred from indole-5-carboxaldehyde[1] |

| CAS Number | Not explicitly found for the parent compound. N-phenyl derivative: 652145-08-9.[2] N-methyl derivative: 60082-02-2.[3] | [2][3] |

Synthesis of 2,3-Dihydro-1H-indole-5-carbaldehyde

The synthesis of 2,3-dihydro-1H-indole-5-carbaldehyde can be approached through two primary strategies: the direct formylation of indoline or the reduction of indole-5-carboxaldehyde.

Vilsmeier-Haack Formylation of Indoline

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heterocyclic compounds. While typically employed for the C3-formylation of indoles, this reaction can potentially be adapted for the formylation of indoline.[4] The reaction involves the use of a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).

Conceptual Experimental Protocol:

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is slowly added to N,N-dimethylformamide with stirring.

-

Formylation: A solution of indoline in a suitable solvent is added dropwise to the pre-formed Vilsmeier reagent. The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC).

-

Hydrolysis: The reaction is quenched by the addition of an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt and yield the aldehyde.

-

Workup and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by a suitable method such as column chromatography.

Reduction of Indole-5-carboxaldehyde

An alternative synthetic route involves the reduction of the corresponding indole, indole-5-carboxaldehyde. This method leverages the readily available starting material. The key challenge lies in the selective reduction of the pyrrole double bond without affecting the aldehyde functionality. Catalytic hydrogenation is a promising approach.

Conceptual Experimental Protocol:

-

Catalyst Selection: A suitable heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst), is chosen.

-

Reaction Setup: Indole-5-carboxaldehyde is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel. The catalyst is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a specific pressure and temperature. The progress of the reaction is monitored (e.g., by TLC or ¹H NMR) to ensure the selective reduction of the indole ring.

-

Workup and Purification: Upon completion, the catalyst is removed by filtration. The filtrate is concentrated, and the resulting crude product is purified by recrystallization or column chromatography.

Reactivity and Chemical Transformations

The chemical reactivity of 2,3-dihydro-1H-indole-5-carbaldehyde is dominated by the aldehyde functional group and the secondary amine of the indoline ring.

-

Aldehyde Group Reactions: The aldehyde moiety can undergo a wide array of classical transformations, including:

-

Oxidation: to the corresponding carboxylic acid.

-

Reduction: to the hydroxymethyl group.

-

Reductive Amination: to form various substituted amines.

-

Wittig Reaction: to form alkenes.

-

Condensation Reactions: with active methylene compounds (e.g., Knoevenagel condensation) and amines to form Schiff bases.

-

-

Indoline Nitrogen Reactions: The secondary amine is nucleophilic and can undergo:

-

N-Alkylation: reaction with alkyl halides.

-

N-Acylation: reaction with acyl chlorides or anhydrides.

-

N-Arylation: using Buchwald-Hartwig or Ullmann coupling conditions.

-

These reactions provide access to a diverse library of substituted indoline derivatives for biological screening.

Spectroscopic Characterization

-

¹H NMR Spectroscopy:

-

An aldehyde proton singlet between δ 9.5-10.0 ppm.

-

Aromatic protons on the benzene ring, with characteristic splitting patterns.

-

Two aliphatic triplets corresponding to the -CH₂-CH₂- protons of the pyrrolidine ring, likely in the δ 3.0-4.0 ppm region.

-

A broad singlet for the N-H proton, the chemical shift of which would be dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy:

-

A carbonyl carbon signal for the aldehyde around δ 190 ppm.

-

Aromatic carbon signals in the δ 110-150 ppm range.

-

Two aliphatic carbon signals for the pyrrolidine ring between δ 20-50 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong carbonyl (C=O) stretching band around 1680-1700 cm⁻¹.

-

An N-H stretching vibration in the region of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns, including the loss of the formyl group.

-

Applications in Drug Discovery and Medicinal Chemistry

The indoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a 5-carbaldehyde group provides a key entry point for the synthesis of diverse pharmacologically active compounds. Indole and indoline derivatives have shown a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5]

The aldehyde functionality of 2,3-dihydro-1H-indole-5-carbaldehyde allows for its use as a precursor in the synthesis of:

-

Schiff Bases: Condensation with various amines can lead to the formation of Schiff bases, which are known to exhibit a range of biological activities.

-

Heterocyclic Ring Systems: The aldehyde can be a key reactant in cyclization reactions to form more complex fused heterocyclic systems.

-

Linker for Bioconjugation: The reactive aldehyde can be used to attach the indoline moiety to other molecules of interest, such as peptides or other drug scaffolds.

Safety and Handling

Specific safety data for 2,3-dihydro-1H-indole-5-carbaldehyde is not available. However, based on related compounds like indole-5-carboxaldehyde, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] It is advisable to consult the Safety Data Sheet (SDS) for any purchased material.

Conclusion

2,3-Dihydro-1H-indole-5-carbaldehyde is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data remains somewhat limited in the public domain, its synthesis is achievable through established methodologies such as the Vilsmeier-Haack formylation of indoline or the reduction of indole-5-carboxaldehyde. The versatile reactivity of its aldehyde and secondary amine functionalities makes it a powerful tool for the construction of diverse molecular libraries for drug discovery programs. Further exploration of the synthesis and applications of this compound is warranted to fully unlock its potential in the development of novel therapeutic agents.

References

Sources

- 1. Indole-5-carboxaldehyde | 1196-69-6 [amp.chemicalbook.com]

- 2. 1H-INDOLE-5-CARBOXALDEHYDE, 2,3-DIHYDRO-1-PHENYL-;652145-08-9 [abichem.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indole-5-carboxaldehyde | C9H7NO | CID 589040 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanistic Landscape of 2,3-dihydro-1H-indole-5-carbaldehyde

This guide provides a comprehensive exploration of 2,3-dihydro-1H-indole-5-carbaldehyde, a member of the pharmacologically significant oxindole family. While direct mechanistic studies on this specific molecule are nascent, this document synthesizes the wealth of knowledge surrounding the broader class of indole and oxindole derivatives to postulate potential mechanisms of action and to provide a robust framework for future research. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and exploit the therapeutic potential of this promising chemical scaffold.

Introduction: The Oxindole Core in Modern Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and pharmaceutical agents.[1] The 2-oxindole (2,3-dihydro-1H-indol-2-one) scaffold, a close structural relative, is of particular interest and is found in numerous FDA-approved drugs and clinical candidates.[2][3] These molecules exhibit a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[4]

2,3-dihydro-1H-indole-5-carbaldehyde, also known as oxindole-5-carboxaldehyde, integrates the privileged oxindole core with a reactive carbaldehyde group. This functionalization at the 5-position provides a crucial handle for synthetic elaboration, allowing for the generation of diverse chemical libraries to probe structure-activity relationships (SAR). While the direct mechanism of action for this specific molecule remains to be fully elucidated, its structural similarity to known bioactive compounds suggests several plausible and exciting therapeutic avenues.

Synthetic Pathways to Indole and Oxindole Carboxaldehydes

The synthesis of indole and oxindole derivatives is a well-established field of organic chemistry. The introduction of a carboxaldehyde group is a key synthetic transformation that enables further diversification of the molecular scaffold.

One of the most common methods for the formylation of indoles is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a disubstituted formamide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich indole ring.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of an Indole Derivative

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C during the addition. Allow the reaction mixture to stir for an additional 30 minutes at 0°C to ensure complete formation of the Vilsmeier reagent.

-

Indole Addition: Dissolve the starting indole derivative in a suitable solvent (e.g., DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice and basify with an aqueous solution of sodium hydroxide or sodium carbonate until the pH is alkaline.

-

Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The Broad Biological Spectrum of Related Indole and Oxindole Derivatives

The indole and oxindole scaffolds are associated with a wide range of biological activities, providing a strong rationale for investigating the therapeutic potential of 2,3-dihydro-1H-indole-5-carbaldehyde.

| Biological Activity | Compound Class | Mechanism of Action/Target |

| Anticancer | Oxindole Derivatives (e.g., Sunitinib) | Inhibition of multiple receptor tyrosine kinases (RTKs).[2][3] |

| Antioxidant | Indole-3-carboxaldehyde Analogues | Scavenging of free radicals (e.g., DPPH) and inhibition of lipid peroxidation.[6] |

| Anticholinesterase | Indole-3-carboxaldehyde Thiosemicarbazones | Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7] |

| Antimicrobial/Antifungal | Indole-3-carboxaldehyde Schiff Bases | Disruption of microbial cell integrity or key metabolic pathways.[8] |

| Anti-inflammatory | Indole Derivatives (e.g., Tenidap) | Inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[1] |

| Immunomodulatory | Oxindole Derivatives | Inhibition of indoleamine 2,3-dioxygenase 1 (IDO1).[9] |

Postulated Mechanisms of Action for 2,3-dihydro-1H-indole-5-carbaldehyde

Based on the established pharmacology of its structural analogues, we can postulate several compelling mechanisms of action for 2,3-dihydro-1H-indole-5-carbaldehyde.

As a Kinase Inhibitor

The oxindole core is a well-validated scaffold for the development of kinase inhibitors. For instance, Sunitinib, an FDA-approved anticancer agent, features an oxindole core and functions by targeting multiple receptor tyrosine kinases.[3] The planar structure of the oxindole ring system can effectively mimic the adenine region of ATP, allowing it to bind to the ATP-binding pocket of various kinases and inhibit their catalytic activity.

Caption: Hypothetical radical scavenging mechanism.

As an Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. It is an important therapeutic target in oncology due to its role in mediating immune suppression in the tumor microenvironment. Several oxindole-based compounds have been designed as IDO1 inhibitors, with the rationale that the carbonyl oxygen of the oxindole ring can coordinate with the heme iron in the enzyme's active site, thereby inhibiting its catalytic activity. [9]

Caption: Postulated mechanism of IDO1 inhibition.

Experimental Workflows for Mechanistic Elucidation

To move from postulation to definitive mechanism, a systematic experimental approach is required. The following are detailed protocols for key assays to investigate the biological activity of 2,3-dihydro-1H-indole-5-carbaldehyde.

In Vitro Kinase Inhibition Assay

This workflow outlines a common method for screening a compound against a panel of protein kinases to identify potential targets.

Caption: Workflow for in vitro kinase inhibition assay.

Protocol:

-

Compound Preparation: Prepare a stock solution of 2,3-dihydro-1H-indole-5-carbaldehyde in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, the test compound at various concentrations, and a mixture of the kinase-specific substrate and ATP. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and add a detection reagent that measures the amount of phosphorylated substrate or remaining ATP (e.g., using luminescence).

-

Data Acquisition: Read the plate using a suitable microplate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant potential of a compound.

Caption: Workflow for DPPH radical scavenging assay.

Protocol:

-

Solution Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or BHA) in methanol. [6]2. Reaction: In a 96-well plate, add the test compound or standard to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in absorbance.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100. Determine the EC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Future Research Directions

The elucidation of the precise mechanism of action of 2,3-dihydro-1H-indole-5-carbaldehyde will require a multi-faceted approach. Key future directions include:

-

Broad-Panel Screening: Conduct high-throughput screening against a wide range of biological targets, including kinases, GPCRs, ion channels, and other enzymes, to identify initial hits.

-

Target Deconvolution: For any identified biological activity, employ target deconvolution techniques such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., CRISPR/Cas9 screening) to identify the specific molecular target(s).

-

Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogues by modifying the oxindole core, the position and nature of the carbaldehyde group, and substitutions on the aromatic ring to establish clear SAR.

-

In Vivo Efficacy Studies: Once a promising mechanism and potent activity are identified, progress to in vivo studies in relevant animal models of disease (e.g., tumor xenograft models for anticancer activity) to assess therapeutic efficacy, pharmacokinetics, and safety.

-

Crystallography and Molecular Modeling: Obtain co-crystal structures of the compound bound to its target protein to visualize the binding mode and guide further rational drug design.

Conclusion

2,3-dihydro-1H-indole-5-carbaldehyde belongs to the highly privileged oxindole class of heterocyclic compounds. While its specific mechanism of action is yet to be fully defined, the extensive and diverse biological activities of its structural congeners strongly suggest its potential as a valuable scaffold for drug discovery. By leveraging the established knowledge of indole and oxindole pharmacology and employing systematic experimental workflows, the scientific community is well-positioned to unlock the therapeutic promise of this intriguing molecule. The research path outlined in this guide provides a clear and actionable framework for characterizing its mechanism of action and developing novel therapeutics for a range of human diseases.

References

- Bingül, M. (2020). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 20(2), 319-327.

- Kumar, A., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(4), 1595-1601.

- Zinchenko, S. V., et al. (2021). Synthesis and biological activity of 5-sulfonamide-substituted 3-hydroxyoxindoles with 3-cyanomethyl and 3-carboxymethyl groups. Russian Chemical Bulletin, 70(10), 2005-2014.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 589040, Indole-5-carboxaldehyde. Retrieved January 24, 2026 from [Link].

- Sravanthi, T., & Manju, S. L. (2016). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 8(5), 18-24.

- Banu, H., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14953.

- Khetmalis, Y. M., et al. (2021). Oxindole and its derivatives: A review on recent progress in biological activities. Biomedicine & Pharmacotherapy, 141, 111842.

- Shiroodi, R. K., et al. (2018). Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1. European Journal of Medicinal Chemistry, 157, 105-117.

- Abdel-Wahab, B. F., et al. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(19), 6296.

- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.

- Reddy, G. R., et al. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9476-9484.

- Dash, S. (2020). C3 FUNCTIONALIZATION OF 2-OXINDOLE TOWARDS DRUGS AND NATURAL PRODUCTS USING METAL AND METAL-FREE APPROACHES.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 59751037, 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. Retrieved January 24, 2026 from [Link].

- Banu, H., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 14931-14953.

- Chohan, Z. H., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.

- Li, Y., et al. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences, 25(5), 2909.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 8. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of oxindoles as promising inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Hazards of 2,3-dihydro-1H-indole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Structural Analogy in Hazard Assessment

Section 1: Chemical Identity and Physicochemical Properties

1.1. Compound Identification

-

Chemical Name: 2,3-dihydro-1H-indole-5-carbaldehyde

-

Synonyms: 5-Formylindoline

-

Molecular Formula: C₉H₉NO

-

Molecular Weight: 147.17 g/mol

-

Chemical Structure:

Caption: Chemical structure of 2,3-dihydro-1H-indole-5-carbaldehyde.

1.2. Inferred Physicochemical Properties

| Property | Inferred Value/State | Rationale for Inference |

| Physical State | Solid (powder or crystalline) at room temperature. | Indole and its derivatives, such as Indole-3-carboxaldehyde, are typically solids with melting points well above ambient temperature.[1][2] |

| Water Solubility | Low to insoluble. | The indole scaffold is largely nonpolar. While the aldehyde group adds some polarity, overall water solubility is expected to be poor, similar to other indole aldehydes.[1] |

| Stability | Stable under standard laboratory conditions. May be sensitive to air and light. | Aldehyde moieties can be susceptible to oxidation. The indole ring system can also be sensitive to strong oxidizing agents and light. It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[3][4] |

| Reactivity | Incompatible with strong oxidizing agents, strong reducing agents, and strong bases.[1][5] | The aldehyde group is reactive and can undergo oxidation, reduction, and condensation reactions. The N-H proton of the indoline ring can be acidic and react with strong bases. |

Section 2: Comprehensive Hazard Assessment

The hazard profile for 2,3-dihydro-1H-indole-5-carbaldehyde is inferred from consistent data reported for analogous compounds, most notably Indole-3-carboxaldehyde and 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde.[4][6][7]

2.1. GHS Hazard Classification (Anticipated)

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Source of Analog Data:[4][6][7][8]

2.2. Mechanistic Insights into Hazards

-

Oral Toxicity (H302): While the exact mechanism is uncharacterized, many small aromatic molecules can interfere with metabolic processes upon ingestion. The "harmful" classification necessitates caution and prohibits ingestion.[7]

-

Skin and Eye Irritation (H315, H319): The aldehyde functional group is a known irritant. It can react with proteins and other biomolecules in the skin and eyes, leading to an inflammatory response. This is a common feature of many aldehydes and is consistently reported for indole carboxaldehydes.[4][5][6][8]

-

Respiratory Irritation (H335): Fine powders or dusts of the compound, if inhaled, can cause irritation to the mucous membranes and upper respiratory tract.[4][6][8] This is a physical irritant effect compounded by the chemical reactivity of the aldehyde group.

2.3. Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no data to suggest that 2,3-dihydro-1H-indole-5-carbaldehyde or its close analogs are carcinogenic, mutagenic, or pose a reproductive hazard.[1][5] However, the absence of data does not confirm the absence of effect. Standard chemical hygiene practices should be followed to minimize exposure.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls, followed by administrative controls and, finally, personal protective equipment (PPE).

3.1. Engineering Controls

-

Ventilation: All handling of the solid compound should occur in a well-ventilated area. A certified chemical fume hood is required for any procedure that may generate dust (e.g., weighing, transferring, preparing solutions).[4][8]

-

Containment: For larger quantities or high-energy procedures (e.g., milling, sonication), use of a glove box or other containment enclosure should be considered.

3.2. Personal Protective Equipment (PPE)

A standard laboratory PPE ensemble is mandatory when handling this compound:

| PPE Item | Specification | Rationale |

| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. Chemical safety goggles are strongly recommended. A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[4] | Protects against dust particles and splashes, mitigating the risk of serious eye irritation (H319).[5] |

| Hand Protection | Nitrile or neoprene gloves (minimum thickness of 0.11 mm). Check manufacturer's data for breakthrough times. Dispose of gloves immediately after handling or if contamination is suspected.[4] | Prevents direct contact with the skin, thereby avoiding skin irritation (H315). |

| Skin and Body Protection | A fully buttoned laboratory coat. Consider chemical-resistant aprons or sleeves for larger-scale work. Ensure legs and feet are covered (no open-toed shoes).[4][5] | Minimizes the potential for skin contact on arms and body. |

| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 (or better) particulate respirator should be used.[1][4] | Protects against inhalation of airborne particles, preventing respiratory tract irritation (H335). |

Section 4: Safe Handling, Storage, and Disposal Protocols

4.1. Risk Assessment Workflow

Before any new procedure involving this compound, a formal risk assessment should be conducted.

Caption: A typical risk assessment workflow for handling hazardous chemicals.

4.2. Step-by-Step Handling Protocol

-

Preparation: Don all required PPE as identified in your risk assessment. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Weighing: Tare a suitable container on a balance located within the fume hood or in a containment enclosure. Carefully transfer the desired amount of 2,3-dihydro-1H-indole-5-carbaldehyde using a spatula, minimizing any dust generation.

-

Transfer: If transferring the solid to a reaction vessel, do so carefully to avoid creating airborne dust.

-

Dissolution: If preparing a solution, add the solvent to the solid slowly to prevent splashing.

-

Post-Handling: Tightly cap the source container. Decontaminate the spatula and any other equipment used. Wipe down the work surface with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipe as chemical waste.

-

Glove Removal: Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them in the designated waste stream.

-

Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[4][5]

4.3. Storage Requirements

-

Container: Store in a tightly sealed, clearly labeled container.[1][5]

-

Environment: Keep in a cool, dry, and dark place away from direct sunlight.[1][3] A dedicated cabinet for solid chemicals is appropriate.

-

Atmosphere: For long-term storage to maintain purity, consider storing under an inert atmosphere (e.g., in a desiccator with argon or nitrogen backfill).[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong reducing agents, and strong bases.[1][5]

4.4. Waste Disposal

-

Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.

-

Waste Streams: Dispose of unused solid material and any contaminated items (gloves, wipes, etc.) in a designated hazardous waste container. Do not dispose of this chemical down the drain or in regular trash.[6]

Section 5: Emergency and First-Aid Procedures

Immediate action is crucial in any chemical exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air. 2. If the person is not breathing, give artificial respiration. 3. If breathing is difficult, provide oxygen. 4. Call a POISON CENTER or doctor for medical advice.[4][5] |

| Skin Contact | 1. Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4][5] 2. If skin irritation occurs, get medical advice/attention.[6] 3. Wash contaminated clothing before reuse.[3] |

| Eye Contact | 1. Immediately rinse cautiously with water for several minutes. Hold the eyelids open to ensure thorough flushing.[3][5] 2. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. 3. If eye irritation persists, get immediate medical advice/attention.[5][6] |

| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth thoroughly with water. 3. If the person is conscious, give them a small amount of water to drink. 4. Seek immediate medical attention. Call a POISON CENTER or doctor.[1][5] |

5.1. Accidental Release Measures

-

Small Spills (Solid):

-

Ensure proper PPE is worn.

-

Avoid generating dust.

-

Gently sweep or vacuum up the spilled material and place it into a labeled container for hazardous waste disposal.

-

Clean the spill area with a wet cloth or paper towel, and dispose of the cleaning materials as hazardous waste.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's environmental health and safety (EHS) department or emergency response team.

-

Prevent entry of unauthorized personnel.

-

Ventilate the area if it is safe to do so.

-

References

-

Indole-3-carboxaldehyde Safety Data Sheet. Carl ROTH. [Link]

-

Indole-3-carbaldehyde. Wikipedia. [Link]

-

2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde. PubChem, National Institutes of Health. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 2,3-Dihydro-2-oxo-1H-indole-5-carboxaldehyde | C9H7NO2 | CID 59751037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

Methodological & Application

Application Notes & Protocols: Vilsmeier-Haack Formylation of Indoles

A Senior Application Scientist's Guide to Mechanism, Execution, and Optimization

The Vilsmeier-Haack reaction stands as a cornerstone of synthetic organic chemistry, providing a reliable and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] For researchers in medicinal chemistry and materials science, its application to the indole nucleus is of paramount importance. The resulting 3-formylindoles are not merely products but pivotal synthetic intermediates, serving as versatile precursors for a vast array of pharmaceuticals, natural products, and functional materials.[2][3][4]

This guide offers an in-depth exploration of the Vilsmeier-Haack formylation of indoles, moving beyond a simple recitation of steps to explain the underlying principles that govern its success. We will delve into the reaction mechanism, provide a field-proven experimental protocol, troubleshoot common issues, and discuss the impact of various reaction parameters.

Part 1: The Theoretical Framework: Mechanism and Rationale

The success of any synthetic protocol hinges on a solid understanding of its mechanism. The Vilsmeier-Haack reaction is a classic example of electrophilic aromatic substitution, proceeding in two primary stages: the formation of the electrophile (the Vilsmeier reagent) and its subsequent reaction with the nucleophilic indole ring.[5][6]

1.1 Formation of the Vilsmeier Reagent

The active formylating agent, a chloroiminium salt known as the Vilsmeier reagent, is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[6][7] The reaction is an initial nucleophilic attack of the amide oxygen onto the phosphorus center, followed by elimination to form the electrophilic chloroiminium ion.

The resonance stabilization of this iminium ion makes it a relatively mild, yet effective, electrophile, perfectly suited for reacting with highly nucleophilic substrates like indoles.[8]

Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.

1.2 Electrophilic Attack and Hydrolysis

The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic and sterically accessible site for electrophilic attack.[9] The Vilsmeier reagent is attacked by the C3 position of indole, leading to the formation of a cationic intermediate (a sigma complex). Aromatization is restored through the loss of a proton, yielding an iminium salt intermediate. The final step is the hydrolysis of this iminium salt during aqueous workup, which liberates the desired 3-formylindole and dimethylamine.[5][9]

Caption: Mechanism of Vilsmeier-Haack formylation of indole.

Part 2: Field-Proven Experimental Protocol

This protocol provides a reliable method for the C3-formylation of a generic indole substrate. Adherence to stoichiometry, temperature control, and anhydrous conditions are critical for achieving high yields and purity.

2.1 Materials and Reagents

-

Indole (or substituted indole)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

2.2 Step-by-Step Methodology

Caption: Standard workflow for the Vilsmeier-Haack formylation of indole.

Protocol Details:

-

Vilsmeier Reagent Formation:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C.

-

Causality: The slow, cold addition is crucial to control the exothermic reaction between DMF and POCl₃, preventing degradation of the reagent and ensuring safety.[10]

-

After the addition is complete, stir the resulting mixture (which may be a pale yellow solid or viscous oil) at 0 °C for an additional 30 minutes.

-

-

Formylation Reaction:

-

Dissolve the indole substrate (1.0 eq.) in a minimal amount of anhydrous DMF or DCM.

-

Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Gently heat the reaction mixture to 35-40 °C for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

-

Causality: The reactivity of the indole dictates the required temperature. Electron-rich indoles may react at room temperature, while less reactive substrates require heating to drive the reaction to completion.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.

-

Once the ice has melted, slowly add a saturated aqueous solution of sodium bicarbonate or a 10% sodium hydroxide solution until the mixture is basic (pH 8-9). This step hydrolyzes the iminium intermediate and neutralizes acidic byproducts.

-

The product will typically precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Causality: The basic hydrolysis is the key step that converts the intermediate iminium salt to the final aldehyde product.[5] Washing with water removes residual salts and DMF.

-

-

Purification:

-

Dry the crude solid under vacuum.

-

For most applications, the crude product is of sufficient purity. For higher purity, recrystallize from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If the product is an oil or if impurities persist, purification by silica gel column chromatography is recommended.

-

Part 3: Data Summary and Key Parameters

The efficiency of the Vilsmeier-Haack formylation is highly dependent on the substrate and reaction conditions. The following table summarizes typical outcomes for various indole substrates.

| Indole Substrate | Reagent Ratio (Indole:DMF:POCl₃) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Indole | 1 : 3 : 1.2 | DMF | 35 | 2 | ~95 |

| 2-Methylindole | 1 : 3 : 1.2 | DMF | 40 | 3 | ~90 |

| 5-Methoxyindole | 1 : 3 : 1.1 | DMF | 25-30 | 2 | >95 |

| 5-Nitroindole | 1 : 4 : 1.5 | DMF | 80-90 | 5 | ~70 |

| N-Methylindole | 1 : 3 : 1.2 | DMF | 35 | 2 | ~92 |

Analysis of Parameters:

-

Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the indole ring increase its nucleophilicity, leading to faster reactions at lower temperatures and higher yields. Conversely, electron-withdrawing groups (e.g., -NO₂) deactivate the ring, requiring more forcing conditions (higher temperatures, longer reaction times) and resulting in lower yields.[11]

-

Stoichiometry: While catalytic versions are emerging, the classical reaction is stoichiometric.[12] An excess of DMF is often used as both a reagent and a solvent. A slight excess of POCl₃ ensures complete conversion of DMF to the Vilsmeier reagent.

-

Temperature: Temperature control is critical. Initial formation of the reagent must be done at low temperatures. The formylation step's temperature depends on the substrate's reactivity. Excessive heat can lead to the formation of undesired side products, including polymeric tars or di-formylated species.

Part 4: Troubleshooting and Expert Insights

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No or Low Conversion | 1. Wet reagents (especially DMF).2. Deactivated POCl₃.3. Substrate is highly deactivated.4. Insufficient temperature/time. | 1. Use commercially available anhydrous DMF or dry it over molecular sieves.2. Use freshly distilled POCl₃ or a newly opened bottle.[10]3. Increase reaction temperature and time; increase equivalents of Vilsmeier reagent.4. Monitor reaction by TLC and apply heat if no conversion occurs at room temperature. |

| Formation of Dark Tars/Polymer | 1. Reaction temperature too high.2. Highly reactive substrate polymerizing under acidic conditions. | 1. Maintain strict temperature control, especially during reagent formation and substrate addition.2. Add the indole substrate at 0 °C and allow for a slower, more controlled reaction at a lower temperature. |

| Formation of Indole Trimer | The intermediate iminium salt can act as an electrophile towards two more indole molecules. | This is an unusual but possible side reaction.[13] Ensure a slight excess of the Vilsmeier reagent is used to rapidly trap the indole. Maintain controlled addition and temperature. |

| Difficult Work-up/Oily Product | 1. Incomplete hydrolysis.2. Product is inherently low-melting or an oil. | 1. Ensure pH is basic (>8) during workup and stir for an adequate amount of time.2. If the product does not solidify, extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers with Na₂SO₄, and purify by column chromatography. |

References

- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Growing Science.

- Patil, S. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.

-

Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc. [Link]

-

Xue, J., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Organic Letters. [Link]

-

Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

-

Unnamed Author. (2022). Vilsmeier–Haack reaction of indole. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]

-

Chatterjee, A., & Biswas, K. M. (1993). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]

-

Longdom Publishing. (n.d.). The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives. longdom.org. [Link]

-

Wang, T., et al. (2019). Pd-Catalyzed Efficient Synthesis of 3-Formylindole Derivatives with Diaziridinone. Molecules. [Link]

-

Singh, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

ResearchGate. (2019). Preparing Vilsmeier reagent?. researchgate.net. [Link]

-

Singh, S., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. [Link]

-

Ge, Z., et al. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Journal of Heterocyclic Chemistry. [Link]

-

Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]

Sources

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. growingscience.com [growingscience.com]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Strategic Application of 2,3-Dihydro-1H-indole-5-carbaldehyde in Modern Medicinal Chemistry: A Guide for Researchers

For Immediate Release

In the landscape of contemporary drug discovery, the indoline scaffold remains a cornerstone for the development of novel therapeutics. Among its many derivatives, 2,3-dihydro-1H-indole-5-carbaldehyde emerges as a particularly versatile building block, offering a unique combination of structural rigidity and synthetic accessibility. This guide provides an in-depth exploration of its synthesis, reactivity, and strategic deployment in the generation of high-value medicinal compounds.

Introduction: The Indoline Scaffold's Enduring Appeal

The 2,3-dihydro-1H-indole, or indoline, nucleus is a privileged scaffold in medicinal chemistry, featured in a multitude of biologically active compounds. Its three-dimensional structure provides a defined orientation for pendant functional groups, facilitating precise interactions with biological targets. The introduction of a carbaldehyde group at the 5-position further enhances its utility, providing a reactive handle for a wide array of chemical transformations. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Safety Profile

A foundational understanding of the physicochemical properties of 2,3-dihydro-1H-indole-5-carbaldehyde is crucial for its effective use.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem |

| Molecular Weight | 147.17 g/mol | PubChem |

| Appearance | Solid | N/A |

| Solubility | Soluble in common organic solvents | General Knowledge |

Safety Information: As with any reactive aldehyde, appropriate safety precautions should be taken when handling 2,3-dihydro-1H-indole-5-carbaldehyde. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthetic Strategies: Accessing the Core Scaffold

The synthesis of 2,3-dihydro-1H-indole-5-carbaldehyde can be approached through several routes. A common and effective strategy involves the protection of the indoline nitrogen, followed by formylation and subsequent deprotection.

Protocol: Synthesis of 5-Formyl-2,3-dihydro-1H-indole-1-carboxylic acid tert-butyl ester

This protocol details the synthesis of a Boc-protected intermediate, a stable precursor to the target compound.

Materials:

-

2,3-Dihydro-1H-indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Protection: To a solution of 2,3-dihydro-1H-indole in DCM, add TEA and Boc₂O. Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford tert-butyl 2,3-dihydro-1H-indole-1-carboxylate.

-

Formylation (Vilsmeier-Haack Reaction): In a separate flask, prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C.

-

To the solution of the Boc-protected indoline in DMF, add the freshly prepared Vilsmeier reagent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

-

Quenching and Work-up: Carefully pour the reaction mixture onto ice and basify with a saturated aqueous NaHCO₃ solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over MgSO₄, filter, and concentrate. Purify the residue by column chromatography to yield 5-formyl-2,3-dihydro-1H-indole-1-carboxylic acid tert-butyl ester.

Deprotection to Yield 2,3-Dihydro-1H-indole-5-carbaldehyde

The Boc protecting group can be readily removed under acidic conditions to furnish the free amine.

Materials:

-

5-Formyl-2,3-dihydro-1H-indole-1-carboxylic acid tert-butyl ester

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the Boc-protected aldehyde in DCM.

-

Add TFA or a solution of HCl in dioxane and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction with a saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, dry the organic layer over MgSO₄, filter, and concentrate to yield 2,3-dihydro-1H-indole-5-carbaldehyde.

Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The aldehyde functionality of 2,3-dihydro-1H-indole-5-carbaldehyde serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries for drug discovery programs.

Reductive Amination: Building Molecular Complexity

Reductive amination is a powerful tool for introducing a wide range of amine-containing fragments, which are crucial for establishing interactions with biological targets and modulating physicochemical properties.

Caption: Reductive amination workflow.

Protocol: General Procedure for Reductive Amination

-

To a solution of 2,3-dihydro-1H-indole-5-carbaldehyde in a suitable solvent (e.g., dichloroethane or methanol), add the desired primary or secondary amine.

-

Add a mild acid catalyst, such as acetic acid, if necessary.

-

After stirring for a short period to allow for imine formation, add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction with water or a saturated aqueous solution of NaHCO₃.

-

Extract the product, dry the organic layer, and purify by chromatography.

This methodology has been instrumental in the synthesis of various kinase inhibitors and other targeted therapies where the aminomethyl-indoline moiety serves as a key pharmacophore.

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination for Scaffold Extension

These classic olefination reactions provide a means to introduce carbon-carbon double bonds, extending the carbon framework and allowing for the incorporation of diverse functionalities.

Caption: General olefination workflow.

These reactions are particularly useful for synthesizing precursors to more complex heterocyclic systems or for introducing Michael acceptors for covalent inhibitor design.

Condensation Reactions: Formation of Heterocycles

The aldehyde group can readily participate in condensation reactions with various nucleophiles to construct a wide range of heterocyclic systems, such as pyrimidines, imidazoles, and oxazoles. These heterocycles are prevalent in many approved drugs and serve as important isosteres for amide bonds, enhancing metabolic stability and modulating biological activity.

Case Study: Indoline-5-carbaldehyde in the Synthesis of Kinase Inhibitors

The indoline scaffold is a key component of numerous kinase inhibitors. The 5-carbaldehyde derivative provides a crucial entry point for the synthesis of complex molecules targeting this important class of enzymes. For instance, derivatives of 2,3-dihydro-1H-indole-5-carbaldehyde have been explored in the development of inhibitors for kinases involved in cell signaling pathways critical to cancer progression. The aldehyde allows for the introduction of side chains that can occupy specific pockets within the kinase active site, leading to potent and selective inhibition.

Conclusion and Future Perspectives

2,3-Dihydro-1H-indole-5-carbaldehyde represents a high-value, versatile building block for medicinal chemists. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of diverse and complex small molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-defined scaffolds will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines. The continued exploration of new reactions and applications for this valuable intermediate will further solidify its importance in the medicinal chemist's toolbox.

References

While direct literature on the synthesis and broad applications of 2,3-dihydro-1H-indole-5-carbaldehyde is not abundant, its utility can be inferred from patents and publications detailing the synthesis of more complex molecules where it serves as a key intermediate. The protocols and strategies outlined above are based on established and reliable organic chemistry transformations. For further reading on the synthesis and functionalization of indoles and indolines, as well as their application in medicinal chemistry, the following resources are recommended:

- PubChem Compound Summary for 2,3-dihydro-1H-indole-5-carbaldehyde. National Center for Biotechnology Information.

- Greene, T.W., & Wuts, P.G.M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons. (A comprehensive guide to protecting groups, including the Boc group).

- Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis. Cambridge University Press.

- A patent mentioning the synthesis of a related compound is CN102786460A. This can be accessed through patent databases such as Google Patents.

The Versatile Precursor: 2,3-Dihydro-1H-indole-5-carbaldehyde in the Synthesis of Bioactive Molecules

Application Note & Protocols

Introduction: Unlocking the Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Among the various functionalized indole precursors, 2,3-dihydro-1H-indole-5-carbaldehyde (also known as 5-formylindoline) represents a particularly valuable building block for the synthesis of innovative therapeutic agents. Its unique structural features, combining a reactive aldehyde group with a dihydroindole core, offer a gateway to a diverse range of molecular architectures. This guide provides an in-depth exploration of the applications of 2,3-dihydro-1H-indole-5-carbaldehyde as a precursor for bioactive molecules, complete with detailed synthetic protocols and an analysis of the underlying chemical principles. We will delve into its utility in generating compounds with potential applications in metabolic diseases, neurodegenerative disorders, and oncology.

Core Attributes of 2,3-Dihydro-1H-indole-5-carbaldehyde as a Precursor

The synthetic utility of 2,3-dihydro-1H-indole-5-carbaldehyde stems from the reactivity of its constituent parts:

-

The Aldehyde Functionality: The formyl group at the 5-position is a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. It readily participates in condensations, reductive aminations, and Wittig-type reactions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks.

-

The Dihydroindole (Indoline) Core: The reduced pyrrole ring of the indoline system imparts different electronic and conformational properties compared to the aromatic indole ring. This can influence the binding of the final molecule to its biological target. The nitrogen atom of the indoline can be further functionalized, providing an additional point for molecular diversification.

These attributes make 2,3-dihydro-1H-indole-5-carbaldehyde an attractive starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Key Bioactive Molecules Derived from 2,3-Dihydro-1H-indole-5-carbaldehyde

The versatility of this precursor is best illustrated through the synthesis of specific classes of bioactive molecules. Below, we explore a key example in the realm of metabolic diseases.

Thiazolidinedione Derivatives as Potential Antidiabetic Agents

Thiazolidine-2,4-diones (TZDs) are a class of drugs used in the management of type 2 diabetes. They act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. The Knoevenagel condensation of an aldehyde with a molecule containing an active methylene group, such as thiazolidine-2,4-dione, is a cornerstone reaction for the synthesis of these compounds.[2][3]

The reaction of 2,3-dihydro-1H-indole-5-carbaldehyde with thiazolidine-2,4-dione leads to the formation of 5-((2,3-dihydro-1H-indol-5-yl)methylene)thiazolidine-2,4-dione, a molecule that combines the structural features of the indoline core with the pharmacophore of the TZD class. This hybrid molecule is a promising candidate for further investigation as a potential modulator of PPARγ.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a key synthetic transformation utilizing 2,3-dihydro-1H-indole-5-carbaldehyde.

Protocol 1: Synthesis of 5-((2,3-Dihydro-1H-indol-5-yl)methylene)thiazolidine-2,4-dione via Knoevenagel Condensation

This protocol details the synthesis of a thiazolidinedione derivative, a class of compounds with known antidiabetic properties. The Knoevenagel condensation is a reliable and efficient method for this transformation.[2][4]

Reaction Scheme:

A schematic of the Knoevenagel condensation reaction.

Materials:

-

2,3-Dihydro-1H-indole-5-carbaldehyde

-

Thiazolidine-2,4-dione

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Glacial acetic acid

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dihydro-1H-indole-5-carbaldehyde (1.0 eq).

-

Dissolution: Add ethanol (30 mL) to the flask and stir the mixture until the aldehyde is completely dissolved.

-

Addition of Reagents: To the stirred solution, add thiazolidine-2,4-dione (1.0 eq) followed by a catalytic amount of piperidine (0.1 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If not, the reaction mixture can be concentrated under reduced pressure. To the cooled mixture, add 5 mL of glacial acetic acid and 60 mL of water to facilitate precipitation of the product.[5]

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any residual piperidine and acetic acid.

-

Drying and Purification: Dry the collected solid in a vacuum oven. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to afford the pure 5-((2,3-dihydro-1H-indol-5-yl)methylene)thiazolidine-2,4-dione.

Rationale and Self-Validation:

-

Catalyst Choice: Piperidine is a commonly used basic catalyst for Knoevenagel condensations. It facilitates the deprotonation of the active methylene group of thiazolidine-2,4-dione, generating the nucleophilic enolate that attacks the aldehyde.

-

Solvent: Ethanol is a suitable solvent as it dissolves the reactants and allows for heating to reflux, which accelerates the reaction rate.

-

Work-up: The addition of acetic acid and water is a critical step for precipitating the product and neutralizing the basic catalyst.

-

Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination. The expected spectroscopic data should be consistent with the structure of the target molecule.

Application in the Synthesis of Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that has been implicated in the pathophysiology of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. Consequently, the development of potent and selective GSK-3β inhibitors is an active area of research.[6][7] The indole scaffold is a common feature in many reported GSK-3β inhibitors.[8]

Derivatives of 2,3-dihydro-1H-indole-5-carbaldehyde can be elaborated into more complex heterocyclic systems that have shown promise as GSK-3β inhibitors. For instance, the aldehyde can be a starting point for the synthesis of 2-oxindole derivatives, which have been identified as a scaffold for ATP-competitive GSK-3β inhibitors.[8]

Conceptual Synthetic Workflow for GSK-3β Inhibitors:

A conceptual workflow for synthesizing GSK-3β inhibitors.

This workflow highlights the strategic importance of 2,3-dihydro-1H-indole-5-carbaldehyde as an entry point to more complex and biologically relevant molecules.

Data Summary

The following table summarizes the key characteristics of the precursor and a representative product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Reaction | Potential Biological Activity |

| 2,3-Dihydro-1H-indole-5-carbaldehyde | C₉H₉NO | 147.17 | - | Precursor |

| 5-((2,3-Dihydro-1H-indol-5-yl)methylene)thiazolidine-2,4-dione | C₁₂H₁₀N₂O₂S | 246.29 | Knoevenagel Condensation | Antidiabetic (PPARγ agonist) |

Conclusion and Future Perspectives

2,3-dihydro-1H-indole-5-carbaldehyde is a high-value precursor for the synthesis of a diverse range of bioactive molecules. Its utility in constructing compounds with potential therapeutic applications in metabolic disorders, neurodegenerative diseases, and oncology is evident. The synthetic protocols outlined in this guide provide a practical framework for researchers to explore the chemical space accessible from this versatile starting material. Future research in this area will likely focus on developing novel, efficient, and stereoselective methods for the transformation of 2,3-dihydro-1H-indole-5-carbaldehyde into more complex and potent drug candidates. The continued exploration of its reactivity will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

-

Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

- CN102786460A. (2012). Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.

-

El-Sayed, N. F., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. Bioorganic Chemistry, 128, 106093. Available at: [Link]

-

Lozinskaya, N. A., et al. (2020). Synthesis and biological evaluation of 3-substituted 2-oxindole derivatives as new glycogen synthase kinase 3β inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(1), 126746. Available at: [Link]

-

Matthews, J., et al. (2023). In Silico-Motivated Discovery of Novel Potent Glycogen Synthase-3 Inhibitors: 1-(Alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione Identified as a Scaffold for Kinase Inhibitor Development. Molecules, 28(9), 3789. Available at: [Link]

-

Shaik, A. B., et al. (2023). In Silico Approaches to Developing Novel Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors for Alzheimer's Disease. Pharmaceuticals, 16(10), 1450. Available at: [Link]

-

El-Sayed, N. F., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. ResearchGate. Available at: [Link]

-

Kumar, A., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(5), 1851-1858. Available at: [Link]

-

El-Sayed, N. F., et al. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. PubMed. Available at: [Link]

-

Gadaginamath, G. S., et al. (2011). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available at: [Link]

-

Sharma, P., et al. (2014). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. New Journal of Chemistry, 38(11), 5531-5536. Available at: [Link]

-

Abdel-Gawad, H., et al. (2022). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 27(19), 6296. Available at: [Link]

-

Sharma, P., et al. (2014). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2022). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. RSC Medicinal Chemistry, 13(8), 986-997. Available at: [Link]

-

Szymańska, E., et al. (2018). Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties. Bioorganic & Medicinal Chemistry Letters, 28(4), 630-635. Available at: [Link]

-

Gandini, M. C., et al. (2018). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 14, 2556-2567. Available at: [Link]

-

Srinivasa, M. G., et al. (2023). Synthesis, Characterization, and Pharmacokinetic Studies of Thiazolidine-2,4-Dione Derivatives. ResearchGate. Available at: [Link]

-

Rios-Lugo, M. J., et al. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 26(21), 6483. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Mechanism of Knoevenagel condensation reaction of TZD. ResearchGate. Available at: [Link]

-

Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]

-

Srinivasa, M. G., et al. (2023). Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Computational Docking,... Royal Society of Chemistry. Available at: [Link]

-

da Silva, G. G., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids [beilstein-journals.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. In Silico Approaches to Developing Novel Glycogen Synthase Kinase 3β (GSK-3β) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Purification of 2,3-dihydro-1H-indole-5-carbaldehyde

Welcome to the technical support center for the purification of 2,3-dihydro-1H-indole-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of 2,3-dihydro-1H-indole-5-carbaldehyde, providing explanations for the underlying causes and step-by-step protocols for resolution.

Issue 1: My final product is a persistent oil or waxy solid, not the expected crystalline material.

Probable Causes:

-

Residual Solvents: Incomplete removal of high-boiling point solvents used in the reaction or work-up (e.g., DMF, DMSO) can prevent crystallization.

-

Presence of Low-Melting Impurities: Contamination with byproducts such as N-formylated indoline or starting materials can lower the overall melting point and inhibit crystal lattice formation.

-

Hygroscopic Nature: The compound may have absorbed moisture from the atmosphere, leading to a sticky or oily consistency.

Troubleshooting Protocol:

-

Azeotropic Removal of Solvents:

-

Rationale: Co-evaporation with a lower-boiling point solvent can effectively remove residual high-boiling point solvents.

-

Procedure: Dissolve the oily product in a minimal amount of a suitable solvent like dichloromethane (DCM) or ethyl acetate. Add a volume of a non-polar solvent such as hexane or toluene and concentrate the mixture under reduced pressure. Repeat this process 2-3 times.

-

-

Trituration:

-

Rationale: This technique encourages the crystallization of the desired product while dissolving soluble impurities.

-

Procedure: Add a small amount of a solvent in which the product is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexanes, or diethyl ether). Stir or sonicate the mixture. The desired product should precipitate as a solid, which can then be collected by filtration.

-

-

Drying under High Vacuum:

-